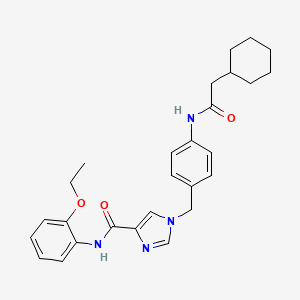

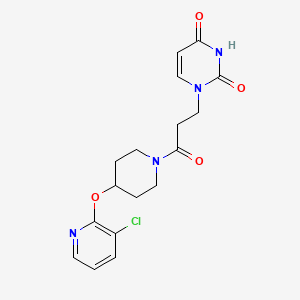

![molecular formula C19H19BrN2O3 B2519670 2-溴-N-(3,3,5-三甲基-4-氧代-2,3,4,5-四氢苯并[b][1,4]噁唑啉-7-基)苯甲酰胺 CAS No. 921542-60-1](/img/structure/B2519670.png)

2-溴-N-(3,3,5-三甲基-4-氧代-2,3,4,5-四氢苯并[b][1,4]噁唑啉-7-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

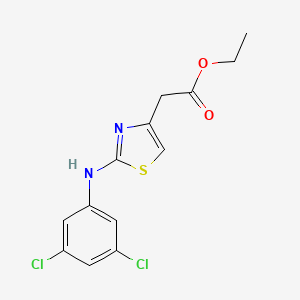

The compound of interest, 2-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide, is a brominated benzamide derivative with a complex heterocyclic structure. While the specific compound is not directly discussed in the provided papers, related compounds and their synthesis, molecular structure, and physical properties are explored, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of related brominated benzamide derivatives is well-documented. For instance, a palladium-catalyzed regio- and chemoselective direct benzylation of primary benzamides with 2-bromobenzyl bromides has been developed, leading to various substituted diarylmethanes and further to the synthesis of dibenzoazepinones . Additionally, the synthesis of 2-bromo-N-(2,4-difluorobenzyl)benzamide has been achieved with a high yield of 92% by reacting 2-bromobenzoic acid with (2,4-difluorophenyl)methanamine . These methods could potentially be adapted for the synthesis of the compound of interest.

Molecular Structure Analysis

The molecular structure of brominated benzamide derivatives has been characterized using various techniques. For example, the crystal structure of 2-bromo-N-(2,4-difluorobenzyl)benzamide was determined by single-crystal X-ray diffraction analysis, revealing a monoclinic system with specific cell parameters . Similar structural determination methods could be applied to the compound of interest to elucidate its molecular geometry and confirm its synthesis.

Chemical Reactions Analysis

The reactivity of brominated benzamide derivatives can be inferred from related studies. The interaction of N-benzoyl-2-(cyclohex-2-en-1-yl)aniline with molecular bromine leads to the formation of dibromide and 4-bromo-1,2,3,4,4a,11b-hexahydrodibenzoxazepine . These reactions highlight the potential for brominated benzamides to undergo further chemical transformations, which could be relevant for the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzamide derivatives have been explored through various analyses. The supramolecular packing of 2-bromo-N-(2,4-difluorobenzyl)benzamide involves N-H...O hydrogen bonds and C-Br...π intermolecular interactions . Additionally, the solid-state structures of antipyrine-like derivatives, including a 2-bromo benzamide, have been analyzed through Hirshfeld surface analysis and DFT calculations, revealing the importance of hydrogen bonding and π-interactions in the stabilization of molecular assemblies . These findings can provide a basis for predicting the behavior of the compound of interest in different states.

科学研究应用

抗微生物活性

已合成与2-溴-N-(3,3,5-三甲基-4-氧代-2,3,4,5-四氢苯并[b][1,4]噁唑啉-7-基)苯甲酰胺相关的化合物,并对其进行了抗微生物性能评估。例如,Abunada等人(2008年)描述了吡唑衍生物的合成及其后续反应,形成吡唑并[3,4-d]嘧啶和吡唑并[4,3-e][1,2,4]三唑并[1,5-c]嘧啶,展现出显著的抗微生物活性 (Abunada et al., 2008)。

杂环结构的合成

利用类似于2-溴-N-(3,3,5-三甲基-4-氧代-2,3,4,5-四氢苯并[b][1,4]噁唑啉-7-基)苯甲酰胺的前体研究复杂杂环结构的合成,已导致各种新化合物的开发。Laha等人(2013年)展示了钯催化的区域和化学选择性邻位苯基化C-H键的方法,使用可功能化的一次酰胺导向基团,促进了二苯并噁唑酮的合成 (Laha, Shah, & Jethava, 2013)。

晶体结构和理论研究

对与2-溴-N-(3,3,5-三甲基-4-氧代-2,3,4,5-四氢苯并[b][1,4]噁唑啉-7-基)苯甲酰胺结构相关的化合物的晶体结构和理论方面的研究提供了有关其分子行为的见解。Polo等人(2019年)合成了2-溴-N-(2,4-二氟苯基)苯甲酰胺,并对其晶体结构进行了详细分析,展示了该化合物在进一步研究应用中的潜力 (Polo et al., 2019)。

四氢苯并[b]噁唑啉的模块化合成

已探索与感兴趣化合物相关的四氢苯并[b]噁唑啉的模块化合成,以高效地创建生物活性化合物。Liu、Wang和Dong(2021年)报告了一种使用钯/诺邦烯协同催化的方法,展示了这类结构在制药研究中的多功能性 (Liu, Wang, & Dong, 2021)。

安全和危害

This would involve looking at the compound’s potential hazards, such as its toxicity, flammability, and environmental impact.

未来方向

This would involve a discussion of potential future research directions. This could include new reactions that could be explored, new applications for the compound, or new methods of synthesis.

属性

IUPAC Name |

2-bromo-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19BrN2O3/c1-19(2)11-25-16-9-8-12(10-15(16)22(3)18(19)24)21-17(23)13-6-4-5-7-14(13)20/h4-10H,11H2,1-3H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHJTURZGNHMSSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3Br)N(C1=O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

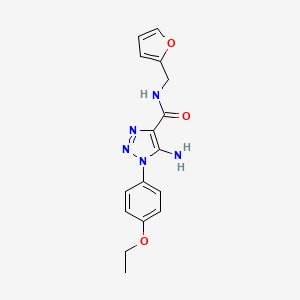

![Methyl 2-[6-(3,4-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate](/img/no-structure.png)

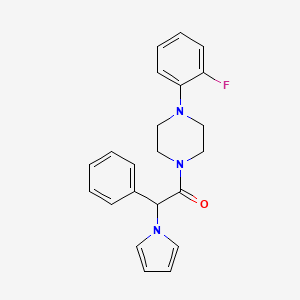

![1-[4-(difluoromethoxy)phenyl]-N-phenylmethanimine oxide](/img/structure/B2519599.png)

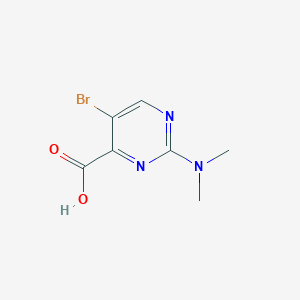

![3-methyl-3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride](/img/structure/B2519600.png)

![N-(4-fluorophenethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2519602.png)